3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Descripción

Overview of 3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

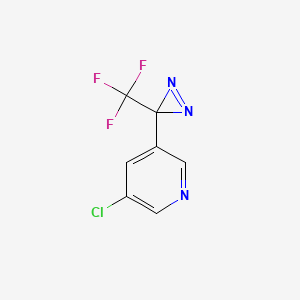

3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine represents a sophisticated heterocyclic compound that combines multiple functional groups within a single molecular framework. The compound possesses the Chemical Abstracts Service registry number 2231674-10-3 and follows the International Union of Pure and Applied Chemistry nomenclature as 3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine. This specialized molecule exhibits a molecular formula of C7H3ClF3N3 with a corresponding molecular weight of 221.57 daltons.

The structural architecture of this compound incorporates three distinct chemical motifs that contribute to its unique properties and applications. The pyridine ring serves as the central scaffold, providing aromatic stability and electronic properties characteristic of nitrogen-containing heterocycles. The chloro substituent at the 3-position introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule. Most significantly, the 3-(trifluoromethyl)-3H-diazirin-3-yl group at the 5-position represents the key functional element responsible for the compound's photoreactive properties.

Commercial availability of this compound is typically offered at 95% purity, indicating the advanced synthetic methodologies required for its preparation. The compound is classified exclusively for research and development purposes, requiring handling by technically qualified personnel due to its specialized nature and reactive characteristics. Storage recommendations specify maintenance in cool, dry conditions away from light sources to preserve the integrity of the photosensitive diazirine moiety.

The physical and chemical properties of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine reflect the influence of its multiple functional groups. The presence of the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, while the diazirine ring provides the photochemical reactivity essential for its intended applications. The chloro substituent further modulates the electronic properties and may influence binding interactions in biological systems.

Historical Development of Diazirine Chemistry

The discovery and development of diazirine chemistry trace back to the late 1950s, when three independent research groups simultaneously identified these unique three-membered heterocycles. Schmitz's research group, Paulsen's laboratory, and the collaborative efforts of Abendroth and Henrich each contributed to the initial characterization of diazirine compounds between 1958 and 1959. This concurrent discovery highlighted the significance of these structures and established the foundation for subsequent developments in the field.

Following their initial discovery, diazirines progressively gained recognition and popularity within the chemistry community over the subsequent two decades. The early research efforts focused primarily on understanding the fundamental properties of these highly strained three-membered rings and their potential applications in synthetic chemistry. Non-substituted diaziridine, the precursor to diazirine formation, emerged as a valuable reagent for various oxidative transformations during this developmental period.

The evolution of diazirine chemistry accelerated significantly with the recognition of their utility in carbene-mediated photoaffinity labeling applications. This breakthrough established diazirines as essential photophores for biological studies, enabling researchers to investigate protein-ligand interactions and other biomolecular processes through light-activated crosslinking mechanisms. The ability to generate reactive carbene intermediates upon ultraviolet irradiation positioned diazirines as indispensable tools for chemical biology research.

Synthetic methodologies for diazirine preparation underwent continuous refinement throughout the development period, with researchers exploring various approaches to optimize yields and reaction conditions. The conventional synthesis routes typically involved the formation of diaziridine intermediates followed by oxidative conversion to the corresponding diazirines. These methods established the foundation for current synthetic strategies and enabled the preparation of increasingly complex diazirine derivatives.

The historical progression of diazirine chemistry demonstrates a clear trajectory from fundamental discovery to practical application, with each developmental phase contributing essential knowledge and methodological advances. Modern diazirine chemistry builds upon these foundational contributions while incorporating contemporary synthetic techniques and analytical methods to address current research challenges.

Significance of Trifluoromethyl-Substituted Diazirines in Modern Chemistry

Trifluoromethyl-substituted diazirines have emerged as particularly significant compounds in contemporary chemical research due to their enhanced stability and improved functional properties compared to conventional diazirine derivatives. The incorporation of the trifluoromethyl group, recognized as a strong electron-withdrawing substituent, fundamentally alters the photochemical behavior and ambient light stability of the diazirine ring system. This modification addresses one of the primary limitations of traditional diazirines, which frequently undergo spontaneous decomposition under ambient light conditions due to the inherent ring strain energy of the three-membered diazirine structure.

Research investigations have demonstrated that pyridine and pyrimidine photolabels bearing trifluoromethyl substituents exhibit remarkable improvements in ambient light stability compared to conventional 3-trifluoromethyl-3-phenyl-diazirine probes. Fluorine-19 nuclear magnetic resonance studies revealed that while conventional phenyl diazirines undergo significant photodecomposition after seven days of ambient light exposure, pyridine-based trifluoromethyl diazirines show negligible decomposition under identical conditions. After one month of continuous ambient light exposure, conventional photolabels retained only 27% of their original integrity, while the modified trifluoromethyl-substituted variants maintained substantially higher stability.

The enhanced ambient light stability of trifluoromethyl-substituted diazirines provides significant practical advantages for both synthetic procedures and biological applications. This improved stability facilitates extended handling periods during synthetic workflows, reduces the risk of premature decomposition during storage, and enables more reliable experimental outcomes in photoaffinity labeling studies. Additionally, these compounds demonstrate notable improvements in aqueous solubility compared to traditional 3-trifluoromethyl-3-aryldiazirine photolabels.

Applications of trifluoromethyl-substituted diazirines span multiple research domains, including photoaffinity labeling for protein interaction studies, drug discovery research for target identification, material science applications involving precise ultraviolet light-mediated crosslinking, environmental chemistry investigations, and bioconjugation techniques for biosensor development. The versatility of these compounds stems from their ability to generate highly reactive carbene intermediates upon photoactivation while maintaining stability under standard laboratory conditions.

Recent developments in trifluoromethyl diazirine chemistry have expanded into pharmaceutical research, with compounds demonstrating potential as selective enzyme inhibitors. The discovery of trifluoromethyl diazirine-based compounds capable of inhibiting severe acute respiratory syndrome coronavirus 2 main protease activity illustrates the therapeutic potential of these specialized molecules. These applications highlight the continuing evolution of trifluoromethyl diazirine chemistry and its expanding role in addressing contemporary research challenges.

Scope and Objectives of the Research Outline

The comprehensive investigation of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine encompasses multiple research dimensions aimed at establishing a thorough understanding of this specialized compound's properties, behavior, and applications. The primary objective centers on characterizing the unique structural features that distinguish this molecule from related diazirine derivatives and conventional photoaffinity labeling agents. This characterization includes detailed analysis of the electronic effects arising from the combined presence of chloro, trifluoromethyl, and diazirine substituents within the pyridine framework.

The research scope extends to examining the photochemical properties and reactivity patterns that define the compound's utility in modern chemical biology applications. Particular emphasis is placed on understanding the mechanistic aspects of carbene generation upon ultraviolet irradiation and the subsequent insertion reactions that enable photoaffinity labeling functionality. The investigation seeks to establish correlations between structural modifications and photochemical behavior, providing insights for future compound design and optimization efforts.

Stability considerations represent another critical component of the research framework, addressing both ambient light stability and thermal decomposition pathways. The enhanced stability characteristics demonstrated by trifluoromethyl-substituted diazirines necessitate quantitative assessment and comparison with conventional photoaffinity probes. This analysis encompasses storage requirements, handling protocols, and optimal conditions for synthetic manipulation and biological application.

The synthetic chemistry aspects of the research outline focus on establishing efficient preparative methods and understanding the chemical transformations involved in compound synthesis. This includes evaluation of reaction conditions, yield optimization, purification strategies, and scalability considerations for research applications. The investigation examines both conventional synthetic approaches and emerging methodologies that may offer advantages in terms of efficiency, selectivity, or environmental considerations.

Applications research constitutes the final major component of the investigation, exploring the practical utility of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine in various research contexts. This encompasses photoaffinity labeling studies, chemical biology applications, material science investigations, and potential pharmaceutical research directions. The objective is to establish the compound's position within the broader landscape of chemical tools and to identify areas where its unique properties offer distinct advantages over existing alternatives.

| Research Parameter | Scope | Methodology |

|---|---|---|

| Structural Characterization | Molecular architecture analysis | Spectroscopic and computational methods |

| Photochemical Properties | Carbene generation and reactivity | Ultraviolet irradiation studies |

| Stability Assessment | Ambient light and thermal stability | Long-term monitoring protocols |

| Synthetic Chemistry | Preparative methods and optimization | Reaction condition evaluation |

| Applications Research | Practical utility assessment | Comparative performance studies |

Propiedades

IUPAC Name |

3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJSTMWXIAQWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine typically involves the introduction of the trifluoromethyl-diazirinyl group onto a chloropyridine precursor. One common method involves the reaction of 3-chloro-5-iodopyridine with trifluoromethyl diazomethane under photolytic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The diazirinyl group can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cycloaddition reactions can produce complex ring systems.

Aplicaciones Científicas De Investigación

3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.

Industry: The compound is used in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves its ability to form reactive intermediates under specific conditions. The trifluoromethyl-diazirinyl group can generate a highly reactive carbene species upon exposure to UV light, which can then interact with various molecular targets. This property makes it useful in photoaffinity labeling, where it can covalently bind to proteins and other biomolecules, allowing for the study of their interactions and functions.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: Chlorine at position 3 (vs.

- Halogen Effects : Fluorine substituents reduce molecular weight and increase electronegativity, whereas chlorine improves leaving-group capacity for synthetic modifications.

Comparison with Non-Diazirinyl Pyridine Derivatives

Non-diazirinyl analogs highlight the unique reactivity of the trifluoromethyl diazirine group:

Key Observations :

- Photoreactivity: The diazirine group distinguishes 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine by enabling UV-induced carbene formation, absent in non-diazirinyl analogs.

- Stability : Diazirinyl derivatives exhibit superior dark stability (stable at 75°C for 30 minutes) compared to diazo isomers, which degrade in acidic conditions .

Comparison with Diazirine-Containing Non-Pyridine Compounds

The trifluoromethyl diazirine motif is also found in non-pyridine systems, such as 3-trifluoromethyl-3-phenyldiazirine (TPD):

Key Observations :

- Aromatic System : Pyridine-based diazirines offer better solubility in aqueous media compared to phenyl analogs like TPD, critical for biological applications.

- Carbene Yield : TPD produces 65% carbene upon photolysis , while pyridine-diazirine analogs (e.g., the target compound) may exhibit altered yields due to electronic effects of the heterocycle.

Actividad Biológica

3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a compound that has garnered interest in the fields of organic chemistry and biological research due to its unique structural features and reactivity. The compound contains a pyridine ring substituted with a chloro group and a trifluoromethyl-diazirinyl group, which imparts significant biological activity, particularly in photoaffinity labeling (PAL) applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is characterized by the following features:

- Molecular Formula: CHClFN

- CAS Number: 2231674-10-3

- Molecular Weight: 221.567 g/mol

The presence of the trifluoromethyl-diazirinyl group is crucial for its biological activity, particularly its ability to generate reactive intermediates upon photolysis.

The mechanism of action for 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine primarily involves the generation of carbene species upon exposure to UV light. This reactive intermediate can covalently bind to various biomolecules, allowing researchers to study protein-ligand interactions effectively. The following reactions are noteworthy:

- Photoaffinity Labeling: The diazirine moiety generates a highly reactive carbene under UV light, facilitating covalent attachment to proteins.

- Substitution Reactions: The chloro group can undergo nucleophilic substitution, expanding the compound's utility in synthetic applications.

- Cycloaddition Reactions: The diazirine can participate in cycloaddition reactions, forming new ring structures.

Photoaffinity Labeling (PAL)

One of the primary applications of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is in PAL studies. This technique allows researchers to identify and characterize protein interactions in complex biological systems. For instance, studies have shown that this compound can effectively label target proteins within cellular environments, providing insights into their functions and interactions.

Case Study: Protein Interaction Studies

A study utilized this compound to investigate protein interactions in reconstituted proteoliposome systems. The results indicated specific binding to target proteins, confirmed through SDS-PAGE analysis and fluorescent readout techniques .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Lacks diazirine group | Limited photoaffinity labeling |

| 4-Methyl-2-chloro-5-(trifluoromethyl)pyridine | Structure | Contains methyl substitution | Reduced reactivity compared to diazirine |

The trifluoromethyl-diazirinyl group's presence in 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine enhances its reactivity and makes it particularly suitable for applications requiring high specificity in protein labeling.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the key steps in synthesizing 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, and how is its structure confirmed? A: The synthesis typically involves a multi-step process:

Diazirine Formation : A trifluoromethyl group is introduced via condensation of pyridine derivatives with trifluoroacetamide precursors under basic conditions.

Chlorination : Electrophilic substitution or directed metalation adds the chlorine atom to the pyridine ring.

Purification : High-performance liquid chromatography (HPLC) or column chromatography isolates the product.

Structural Confirmation :

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) verifies substituent positions and diazirine integrity.

- Mass Spectrometry (MS) confirms molecular weight (C₇H₃ClF₃N₃, MW: 225.56 g/mol) .

- X-ray Crystallography (if available) resolves the 3D arrangement of the diazirine and pyridine moieties.

Advanced: Designing Photoaffinity Labeling Experiments

Q: How can this compound be optimized for photoaffinity labeling to study protein-ligand interactions? A: Key methodological considerations:

- Activation Wavelength : UV light (350–365 nm) triggers the diazirine group to generate carbenes for covalent crosslinking .

- Concentration Titration : Use sub-stoichiometric amounts (10–100 µM) to minimize non-specific binding.

- Control Experiments : Include dark controls (no UV) and competition assays with unlabeled ligands to validate specificity.

- Post-Irradiation Analysis :

- SDS-PAGE/Western Blotting identifies crosslinked protein bands.

- Mass Spectrometry pinpoints binding sites via tryptic digest and peptide mapping .

Structural Analogs and Reactivity Comparisons

Q: How does this compound compare to structurally related pyridine derivatives in stability and reactivity? A:

| Compound | Key Features | Stability | Reactivity |

|---|---|---|---|

| 3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | Diazirine + Cl + CF₃ | Low (photosensitive) | High (UV-activated crosslinking) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl + CF₃ | High | Moderate (electrophilic substitution) |

| 4-(Trifluoromethyl)-3H-diazirine | Diazirine + CF₃ | Moderate | Selective for small molecules |

Key Insight : The diazirine moiety confers photoreactivity, while the trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring during synthesis .

Advanced: Resolving Data Contradictions in Binding Affinity Studies

Q: How should researchers address discrepancies in reported binding affinities for this compound? A: Potential variables to reconcile:

- Experimental Conditions : Buffer pH, ionic strength, and temperature (e.g., Tris vs. HEPES buffers alter protein conformation).

- Photoactivation Parameters : UV exposure time (5–30 sec) and intensity (1–5 mW/cm²) affect crosslinking efficiency.

- Target Protein State : Soluble vs. membrane-bound proteins may exhibit differential accessibility.

Resolution Strategy : - Standardize assay protocols (e.g., SPR vs. ITC).

- Use isotopic labeling (³H or ¹⁴C) for quantitative binding measurements .

Basic: Storage and Handling to Maintain Stability

Q: What storage conditions are recommended to preserve the compound’s photoreactivity? A:

- Temperature : Store at –20°C in airtight, light-proof vials.

- Atmosphere : Use inert gas (N₂ or Ar) to prevent oxidation.

- Solubility : Dissolve in anhydrous DMSO or acetonitrile (10 mM stock) to avoid hydrolysis.

- Purity : Verify via HPLC (>95% purity) before critical experiments .

Advanced: Applications in Biological Target Identification

Q: What techniques are used to identify biological targets of this compound in complex mixtures? A:

- Chemical Proteomics : Combine photoaffinity labeling with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative target profiling.

- Click Chemistry : Introduce an alkyne tag post-crosslinking for biotinylation and streptavidin pull-down .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of crosslinked complexes to map binding sites at atomic resolution.

Safety and Hazard Mitigation in Laboratory Use

Q: What precautions are necessary when handling this compound? A:

- Hazards : Skin irritation (H315), eye damage (H319), and flammability (H228) .

- PPE : Wear nitrile gloves, UV-blocking goggles, and lab coats.

- Waste Disposal : Quench residual diazirine with 10% sodium thiosulfate before disposal.

- In Vivo Studies : Use fume hoods for aerosol-generating steps and adhere to IACUC protocols for animal testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.